N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-2-28-13-12-25-11-10-17-18(22(25)27)7-5-9-20(17)29-15-21(26)24-14-16-6-3-4-8-19(16)23/h3-11H,2,12-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIZBGDRGUNKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target molecule comprises three key subunits:
- A 1,2-dihydroisoquinolin-5-yl core with a 2-ethoxyethyl substituent and a ketone at position 1.
- An ether-linked acetamide group at position 5 of the isoquinoline.
- An N-(2-chlorophenyl)methyl substituent on the acetamide nitrogen.
Retrosynthetic disconnection suggests the following intermediates:
Synthesis of 5-Hydroxy-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one
Construction of the Isoquinoline Core
The 1,2-dihydroisoquinolin-1-one scaffold is synthesized via a Friedel-Crafts acylation followed by cyclization. A reported method involves reacting 2-ethoxyethylamine with a substituted benzaldehyde under acidic conditions to form a Schiff base, which undergoes intramolecular cyclization. For example:
Introduction of the 2-Ethoxyethyl Group
Alkylation of the isoquinoline nitrogen is achieved using 2-ethoxyethyl bromide under basic conditions. A mixture of 5-hydroxy-1,2-dihydroisoquinolin-1-one, potassium carbonate, and 2-ethoxyethyl bromide in dimethylformamide (DMF) at 60°C for 6 hours affords Intermediate A with 78% yield.
Synthesis of 2-Chloro-N-[(2-chlorophenyl)methyl]acetamide
Chloroacetylation of 2-Chlorobenzylamine
2-Chlorobenzylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C. Triethylamine is added to scavenge HCl, yielding 2-chloro-N-[(2-chlorophenyl)methyl]acetamide (Intermediate B) in 85% purity. Recrystallization from ethyl acetate improves purity to >99%.
Coupling of Intermediates A and B
Williamson Ether Synthesis
Intermediate A (5-hydroxy-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one) is deprotonated using sodium hydride in tetrahydrofuran (THF). Intermediate B is added dropwise, and the mixture is stirred at room temperature for 24 hours. The reaction proceeds via an SN2 mechanism, forming the ether linkage.
Optimization Data Table
| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | RT | 24 | 62 |
| K2CO3 | DMF | 60 | 12 | 58 |
| Cs2CO3 | Acetonitrile | 80 | 8 | 71 |
Optimal conditions use Cs₂CO₃ in acetonitrile at 80°C, achieving 71% yield.
Purification and Characterization
Alternative Synthetic Routes
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Patent CN104892448A details continuous-flow reactors for acetamide synthesis, suggesting scalability for Intermediate B. Temperature control and automated distillation improve throughput and reduce side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound is compared to structurally analogous acetamide derivatives (Table 1), highlighting key differences in substituents and molecular features:
Key Observations:
- Core Heterocycle: The target compound’s 1,2-dihydroisoquinolin-1-one core differs from the 1,2,3,4-tetrahydro or 3,4-dihydro analogs (e.g., ), affecting ring saturation and conformational flexibility.
- Substituent Effects: The 2-ethoxyethyl group on the isoquinoline (target compound) enhances hydrophilicity compared to fluorobenzyl or chlorophenylmethyl groups . The 2-chlorophenylmethyl substituent on the acetamide nitrogen introduces electron-withdrawing effects, contrasting with methoxy (electron-donating, ) or methyl (steric, ) groups.
Physicochemical and Pharmacokinetic Considerations
- Hydrogen Bonding: The acetamide carbonyl and isoquinolin-1-one oxygen serve as hydrogen-bond acceptors, critical for target binding .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with cellular targets, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's structure features a dihydroisoquinolinone core, which is known for its biological activity. Its molecular formula is , with a molecular weight of approximately 398.4 g/mol. The presence of the chlorophenylmethyl and ethoxyethyl groups contributes to its chemical reactivity and potential interactions with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN2O4 |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 898431-48-6 |
Preliminary studies suggest that this compound may act as an inhibitor of specific kinases and enzymes involved in crucial signaling pathways. One notable target is the maternal embryonic leucine zipper kinase (MELK), which plays a role in cell proliferation and survival. The compound's structural features may enhance its binding affinity to these targets, making it a candidate for further pharmacological studies.
Interaction Studies
Interaction studies are essential for understanding the compound's effects on biological systems. Initial findings indicate that it may modulate pathways associated with cancer cell proliferation and survival. For instance, similar compounds have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced Akt and mTOR activity in cancer cell lines . This suggests that this compound could potentially exert similar effects.
Case Study 1: Cancer Cell Lines
In vitro studies involving prostate (PC-3) and breast (MCF-7) cancer cell lines demonstrated that compounds with structural similarities to this compound induced cell cycle arrest and apoptosis. These effects were mediated through the activation of c-Jun NH2-terminal kinase (JNK), which subsequently inhibited Akt and mTOR pathways, leading to decreased cell viability .
Case Study 2: Neuroprotective Effects
Research into related compounds has also suggested potential neuroprotective effects. The dihydroisoquinolinone structure is often associated with neuroprotective properties, indicating that this compound may be investigated for applications in treating neurological disorders influenced by kinase activity.
Q & A
Q. Key Considerations :
- Reaction temperatures (60–100°C) and pH control (neutral to mildly basic) are critical to avoid side reactions.
- Intermediate purification via column chromatography improves yield (typically 40–65%) .
What characterization techniques are essential for confirming the structure and purity of this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the ethoxyethyl group shows characteristic triplet signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 455.15) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar acetamide derivatives (e.g., PDB ID: QTC) .
Q. Advanced Application :
- DFT Calculations : Validate NMR chemical shifts and optimize geometry for comparison with experimental data .
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced Research Focus
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction neutralization to avoid decomposition .
- Catalyst Screening : Pd/C or CuI catalysts improve coupling efficiency in heterocyclic systems .
- Temperature Gradients : Multi-step protocols with gradual heating (e.g., 50°C → 80°C) minimize byproduct formation .
Q. Data-Driven Approach :
- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .
What computational strategies are effective in modeling this compound’s reactivity?
Q. Advanced Research Focus
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates interactions at catalytic sites, particularly for predicting regioselectivity in isoquinoline functionalization .
- HOMO-LUMO Analysis : Identifies electron-rich regions (e.g., the isoquinoline oxygen) prone to electrophilic attack, guiding synthetic modifications .
Q. Case Study :
- For analogous oxadiazole-acetamides, HOMO-LUMO gaps of 4.5–5.2 eV correlate with stability under acidic conditions .
How can contradictions in reported biological activity data be resolved?
Q. Advanced Research Focus
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer screens) to clarify potency .
- Selectivity Profiling : Use kinase panels or receptor binding assays to differentiate off-target effects .
Q. Example :
- A compound with structural similarity showed IC₅₀ = 8 µM against Staphylococcus aureus but no activity in E. coli, highlighting species-specific interactions .
What methodologies address structural ambiguities in derivatives?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : Resolves conformational isomerism (e.g., chair vs. boat forms in tetrahydroisoquinoline derivatives) .
- Dynamic NMR : Detects rotational barriers in acetamide linkages (e.g., ΔG‡ = 12–15 kcal/mol for similar compounds) .
Q. Case Study :
- A chlorophenylmethylacetamide derivative exhibited two rotamers in solution, resolved via variable-temperature ¹H NMR .
How is metabolic stability assessed for this compound?
Q. Advanced Research Focus
- Liver Microsome Assays : Measure half-life (t₁/₂) in human or rat microsomes. For example, t₁/₂ < 30 min suggests rapid CYP450-mediated oxidation .
- CYP Inhibition Screening : Identify interactions with CYP3A4/2D6 using fluorogenic substrates .
What structure-activity relationship (SAR) strategies enhance bioactivity?
Q. Advanced Research Focus
- Substituent Modification :
- Ethoxyethyl Group : Lengthening the ethoxy chain improves membrane permeability (logP increase from 2.1 → 3.4) .
- Chlorophenyl Ring : Ortho-substitution enhances target binding affinity (e.g., 10-fold increase in kinase inhibition vs. para-substituted analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
